

BAY1125976 stability and storage conditions

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Compound of Interest		
Compound Name:	BAY1125976	
Cat. No.:	B605920	Get Quote

BAY1125976 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of **BAY1125976**. It includes troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How should I store BAY1125976 upon receipt?

A: **BAY1125976** should be stored as a powder at -20°C for long-term storage (up to 3 years). For shorter periods, it can be stored at 4°C for up to 2 years.[1]

Q2: What is the recommended solvent for preparing a stock solution?

A: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of **BAY1125976**.[2] It is advisable to use fresh, moisture-free DMSO as absorbed moisture can reduce the solubility of the compound.[2]

Q3: How should I store the **BAY1125976** stock solution?

A: Aliquot the stock solution to avoid repeated freeze-thaw cycles. For long-term storage, keep the aliquots at -80°C, where they can be stable for up to a year. For short-term use (within a month), aliquots can be stored at -20°C.[2]

Troubleshooting & Optimization





Q4: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer or cell culture medium. What should I do?

A: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution. To mitigate this:

- Lower the final concentration: Ensure the final DMSO concentration in your working solution is as low as possible (typically <0.5%) to maintain solubility.
- Use a pre-warmed medium: Adding the stock solution to a pre-warmed (37°C) medium can sometimes help.
- Vortex while diluting: Add the stock solution dropwise to the aqueous solution while vortexing to ensure rapid mixing.
- Consider a formulation for in vivo studies: For animal experiments, specific formulations
 using co-solvents like PEG300 and Tween 80 are recommended to improve solubility and
 bioavailability.[3]

Q5: My experimental results are inconsistent, or the compound seems to have lost activity. What could be the cause?

A: Several factors could contribute to a loss of activity:

- Improper storage: Ensure both the powder and stock solutions have been stored at the recommended temperatures and protected from light.
- Repeated freeze-thaw cycles: This can degrade the compound. Always use freshly thawed aliquots for your experiments.
- Age of the stock solution: Over time, even when stored correctly, the compound in solution may degrade. It is recommended to use stock solutions that are not excessively old. For in vivo working solutions, it's best to prepare them fresh on the day of use.[3]
- Cell line sensitivity: The inhibitory effect of BAY1125976 can vary significantly between different cell lines. Cell lines with mutations in the PI3K/AKT/mTOR pathway, such as PIK3CA mutations or PTEN loss, are generally more sensitive.[4][5]



Stability and Storage Conditions

The stability of **BAY1125976** is dependent on the storage conditions and whether it is in solid form or in a solvent.

Form	Storage Temperature	Duration
Powder	-20°C	Up to 3 years
4°C	Up to 2 years	
In Solvent	-80°C	Up to 1 year
-20°C	Up to 1 month	

Experimental Protocols Cell Viability Assay (MTT/MTS Assay)

This protocol outlines a general procedure for assessing the effect of **BAY1125976** on cell viability.

- Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow the cells to adhere overnight.
- Compound Preparation: Prepare a series of dilutions of BAY1125976 in the appropriate cell
 culture medium from a DMSO stock solution. Ensure the final DMSO concentration is
 consistent across all wells and does not exceed 0.5%. Include a vehicle control (DMSO
 only).
- Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of **BAY1125976**.
- Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
- MTT/MTS Addition: Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.



- Measurement: If using MTT, add the solubilization solution. Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blotting for AKT Pathway Inhibition

This protocol is designed to detect changes in the phosphorylation status of AKT and its downstream targets.

- Cell Treatment: Plate cells and treat with various concentrations of BAY1125976 for the desired time.
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
- Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
- Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
- Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated AKT (p-AKT Ser473), total AKT, and downstream targets like phosphorylated PRAS40 (p-PRAS40) overnight at 4°C.
- Washing: Wash the membrane three times with TBST for 5-10 minutes each.



- Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Model Experiment

This protocol provides a general framework for evaluating the in vivo efficacy of **BAY1125976**.

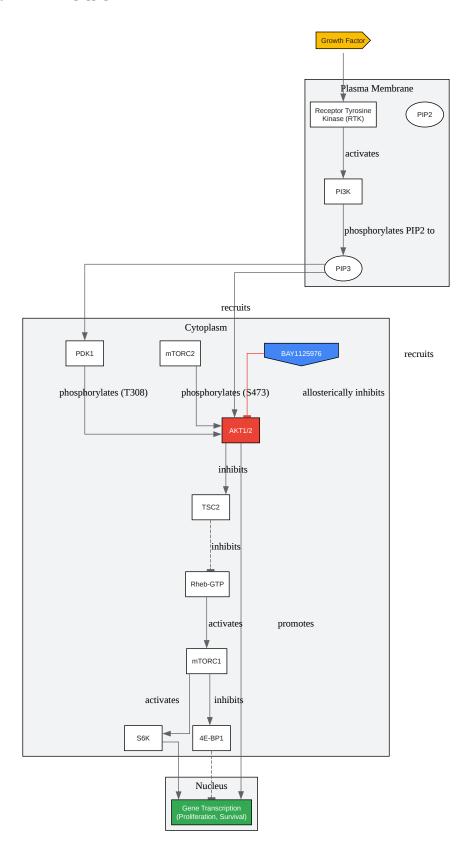
- Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
- Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., KPL-4 or MCF7) into the flank of each mouse.[5][6]
- Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
- Treatment Initiation: Once the tumors reach a predetermined size, randomize the mice into treatment and control groups.
- Compound Administration: Prepare **BAY1125976** in a suitable vehicle for oral administration (e.g., a formulation containing PEG300, Tween 80, and saline).[3] Administer the compound orally at the desired dosage (e.g., 25-50 mg/kg) daily.[6] The control group should receive the vehicle only.
- Efficacy Assessment: Measure tumor volume and body weight regularly throughout the study.
- Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised for analysis of target engagement, such as measuring the levels of p-AKT by Western blotting or immunohistochemistry.

Visualizations PI3K/AKT/mTOR Signaling Pathway

BAY1125976 is an allosteric inhibitor of AKT1 and AKT2, key components of the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for regulating cell growth,



proliferation, survival, and metabolism.[2][7][8] Dysregulation of this pathway is a common feature in many cancers.[1][8]





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Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of **BAY1125976** on AKT1/2.

Experimental Workflow: Western Blotting

The following diagram illustrates the key steps involved in a Western blotting experiment to assess the inhibition of AKT signaling by **BAY1125976**.



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Caption: A typical workflow for a Western blotting experiment.

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